molecular formula C5H9BrS B1598638 Dimethylprop-2-ynylsulphonium bromide CAS No. 23451-62-9

Dimethylprop-2-ynylsulphonium bromide

Cat. No.: B1598638
CAS No.: 23451-62-9
M. Wt: 181.1 g/mol
InChI Key: WUHKVBHEWPBWAS-UHFFFAOYSA-M
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Description

Dimethylprop-2-ynylsulphonium bromide is an organosulfur compound that features a sulphonium ion bonded to a prop-2-ynyl group and two methyl groups, with bromide as the counterion. This compound is known for its ability to undergo isomerization and nucleophilic addition reactions, making it a valuable reagent in organic synthesis.

Preparation Methods

Dimethylprop-2-ynylsulphonium bromide can be synthesized through the reaction of dimethyl sulfide with propargyl bromide. The reaction typically occurs in a polar solvent such as acetonitrile or dimethylformamide, under mild heating conditions. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Dimethylprop-2-ynylsulphonium bromide undergoes several types of chemical reactions:

Scientific Research Applications

Dimethylprop-2-ynylsulphonium bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of dimethylprop-2-ynylsulphonium bromide involves its isomerization to the allenic form, which is more reactive towards nucleophiles. The nucleophilic addition to the allenic isomer leads to the formation of adducts, which can undergo further transformations depending on the reaction conditions and the nature of the nucleophile .

Comparison with Similar Compounds

Dimethylprop-2-ynylsulphonium bromide can be compared with other similar compounds such as prop-2-ynyltriphenylphosphonium bromide and triethylprop-2-ynylammonium bromide:

This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable tool for chemists.

Properties

IUPAC Name

dimethyl(prop-2-ynyl)sulfanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9S.BrH/c1-4-5-6(2)3;/h1H,5H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHKVBHEWPBWAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](C)CC#C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946106
Record name Dimethyl(prop-2-yn-1-yl)sulfanium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23451-62-9
Record name Sulfonium, dimethyl-2-propyn-1-yl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23451-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylprop-2-ynylsulphonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023451629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl(prop-2-yn-1-yl)sulfanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylprop-2-ynylsulphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylprop-2-ynylsulphonium bromide
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Reactant of Route 6
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